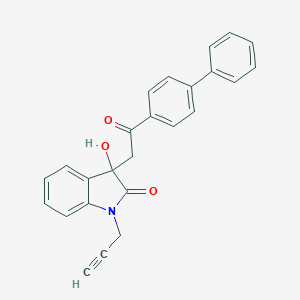
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one, commonly known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in the regulation of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been extensively studied for its role in inhibiting PKA and its potential applications in scientific research.
Mécanisme D'action
H-89 acts as a competitive inhibitor of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one by binding to the ATP-binding site of the enzyme. This prevents the enzyme from binding to ATP and phosphorylating its substrates. H-89 has been shown to be highly selective for 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one, with little or no effect on other kinases.
Biochemical and Physiological Effects:
The inhibition of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one by H-89 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, H-89 has been shown to inhibit cell proliferation and induce apoptosis. In neurons, H-89 has been shown to modulate synaptic plasticity and learning and memory. In cardiac cells, H-89 has been shown to regulate ion channel activity and contractility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using H-89 in lab experiments is its high selectivity for 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one. This allows researchers to specifically target the enzyme and study its role in various cellular processes. However, one limitation of using H-89 is its potential off-target effects on other kinases. It is important for researchers to carefully control for these effects and to use appropriate controls in their experiments.
Orientations Futures
There are a number of potential future directions for research involving H-89. One area of interest is the development of more potent and selective 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one inhibitors. Another area is the study of the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in various disease states, including cancer, neurological disorders, and cardiovascular disease. Additionally, there is potential for the use of H-89 in drug discovery and development, as 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one has been identified as a potential target for a number of therapeutic agents.
Méthodes De Synthèse
H-89 can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with methylamine to form 2-(2-bromo-phenyl)-N-methyl-acetamide. This compound is then reacted with ethyl acetoacetate and sodium ethoxide to form the indole derivative, which is then hydrolyzed and oxidized to form H-89.
Applications De Recherche Scientifique
H-89 has been widely used in scientific research to study the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in various cellular processes. It has been shown to inhibit 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one activity in a dose-dependent manner and to block the phosphorylation of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one substrates. H-89 has been used to study the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in cancer cell proliferation, neuronal signaling, and cardiac function.
Propriétés
Nom du produit |
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-12-7-9-13(10-8-12)16(20)11-18(22)14-5-3-4-6-15(14)19(2)17(18)21/h3-10,22H,11H2,1-2H3 |
Clé InChI |
IOJSSXUBYGMBES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)

![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)
![3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214675.png)
![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)